molecular formula C26H36N4O2S2 B4197522 N'-[3-({[(3-METHOXYANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(3-METHOXYPHENYL)THIOUREA

N'-[3-({[(3-METHOXYANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(3-METHOXYPHENYL)THIOUREA

Cat. No.: B4197522
M. Wt: 500.7 g/mol
InChI Key: NDCTZTSLHWPURZ-UHFFFAOYSA-N
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Description

N’-[3-({[(3-METHOXYANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(3-METHOXYPHENYL)THIOUREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyaniline and thiourea groups, making it an interesting subject for scientific research.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[3-[[(3-methoxyphenyl)carbamothioylamino]methyl]-3,5,5-trimethylcyclohexyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O2S2/c1-25(2)14-20(30-24(34)29-19-9-7-11-22(13-19)32-5)15-26(3,16-25)17-27-23(33)28-18-8-6-10-21(12-18)31-4/h6-13,20H,14-17H2,1-5H3,(H2,27,28,33)(H2,29,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCTZTSLHWPURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=S)NC2=CC(=CC=C2)OC)NC(=S)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-({[(3-METHOXYANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(3-METHOXYPHENYL)THIOUREA typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 3-methoxyaniline with carbon disulfide and a suitable amine to form the carbothioyl intermediate. This intermediate is then reacted with 3,5,5-trimethylcyclohexylamine and another equivalent of 3-methoxyaniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[3-({[(3-METHOXYANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(3-METHOXYPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyaniline groups can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, thiols, and amines under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-[3-({[(3-METHOXYANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(3-METHOXYPHENYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[3-({[(3-METHOXYANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(3-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyaniline: A simpler analog with similar functional groups but lacking the complex structure of the target compound.

    Thiourea: Shares the thiourea group but lacks the methoxyaniline and cyclohexyl groups.

    N-Methyl-m-anisidine: Contains the methoxyaniline group but differs in the overall structure.

Uniqueness

N’-[3-({[(3-METHOXYANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(3-METHOXYPHENYL)THIOUREA is unique due to its combination of methoxyaniline, thiourea, and cyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[3-({[(3-METHOXYANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(3-METHOXYPHENYL)THIOUREA
Reactant of Route 2
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N'-[3-({[(3-METHOXYANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(3-METHOXYPHENYL)THIOUREA

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